Tauro-alpha-muricholic acid-d4 (sodium)
Description
Chemical Identity and Structural Characterization of Tauro-alpha-muricholic Acid-d4 (Sodium)
Molecular Formula and Weight Analysis
Tauro-alpha-muricholic acid-d4 (sodium) is defined by the molecular formula $$ \text{C}{26}\text{H}{40}\text{D}4\text{NNaO}7\text{S} $$, with a calculated molecular weight of 541.71 g/mol . The sodium counterion contributes to the compound’s solubility and stability in aqueous solutions, a critical feature for its use in biological matrices.
Table 1: Molecular Composition Comparison
| Property | Tauro-alpha-muricholic Acid-d4 (Sodium) | Non-deuterated Analog (Free Acid) |
|---|---|---|
| Molecular Formula | $$ \text{C}{26}\text{H}{40}\text{D}4\text{NNaO}7\text{S} $$ | $$ \text{C}{26}\text{H}{45}\text{NO}_7\text{S} $$ |
| Molecular Weight (g/mol) | 541.71 | 515.7 |
| Key Modifications | Four deuterium atoms, sodium salt | Free acid form |
The 26.01 g/mol difference between the deuterated and non-deuterated forms arises from the substitution of four hydrogen atoms with deuterium ($$\Delta = 4.04$$ g/mol) and the inclusion of a sodium ion ($$\Delta = 21.97$$ g/mol). This mass shift is pivotal for distinguishing the labeled compound in mass spectrometric assays.
Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy
While specific NMR data for tauro-alpha-muricholic acid-d4 (sodium) are not explicitly provided in the literature, its structure can be inferred through established protocols for bile acid characterization. The compound’s backbone consists of a cholane steroid nucleus (5β-cholan-24-oic acid) with hydroxyl groups at positions 3α, 6β, and 7α, conjugated to a deuterated taurine moiety via an amide bond.
Key NMR features would include:
- Steroid nucleus signals :
- Methyl groups (C-18, C-19, C-21) appearing as singlets in the $$ ^1\text{H} $$-NMR spectrum (δ 0.6–1.2 ppm).
- Hydroxyl protons (3α, 6β, 7α) visible as broad peaks in deuterium-depleted solvents.
- Taurine moiety :
The SMILES notation provided in search results—[H][C@]1([C@@H](CCC(NC([2H])([2H])C([2H])([2H])S(=O)(O[Na])=O)=O)C)CC[C@@]2([H])[C@]3([H])[C@H](O)[C@@H](O)[C@]4([H])C[C@@H](CC[C@]4(C)[C@@]3([H])CC[C@@]21C)O—
confirms the stereochemistry and deuterium placement.
Isotopic Labeling Pattern and Deuterium Incorporation Sites
The four deuterium atoms are localized on the taurine moiety’s β-carbon ($$ \text{C}-2 $$) and γ-carbon ($$ \text{C}-3 $$), as indicated by the SMILES string’s [2H] tags. This labeling strategy minimizes interference with the steroid nucleus’s functional groups, preserving the compound’s biological activity while enabling isotopic detection.
Table 2: Deuterium Incorporation Sites
| Position | Chemical Environment | Purpose of Labeling |
|---|---|---|
| C-2 | $$ \text{-N-CD}2\text{-CD}2\text{-SO}_3\text{Na} $$ | Enhances mass spectrometric resolution |
| C-3 | $$ \text{-N-CD}2\text{-CD}2\text{-SO}_3\text{Na} $$ | Reduces metabolic degradation |
Deuterium’s higher mass ($$ \text{D} = 2.014 \text{ u} $$) compared to hydrogen ($$ \text{H} = 1.008 \text{ u} $$) creates a distinct isotopic signature, critical for avoiding overlap with endogenous bile acids in MRM-MS assays.
Comparative Structural Analysis with Non-deuterated Analog
The non-deuterated analog, tauro-alpha-muricholic acid (sodium salt), has the formula $$ \text{C}{26}\text{H}{44}\text{NNaO}_7\text{S} $$ and a molecular weight of 537.7 g/mol. Key differences include:
Mass Spectrometric Behavior :
Chromatographic Properties :
Stability :
- Deuterium’s kinetic isotope effect may reduce oxidative metabolism at the taurine moiety, extending in vivo half-life.
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; |
InChI Key |
NYXROOLWUZIWRB-YHXAEYHASA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Tauro-α-Muricholic Acid-d4
Activation and Conjugation of α-Muricholic Acid
The synthesis begins with the activation of α-muricholic acid’s carboxyl group, typically achieved through N-hydroxysuccinimide (NHS) ester formation or thionyl chloride-mediated conversion to an acyl chloride. Subsequent conjugation with taurine under alkaline conditions (pH 8–9) yields tauro-α-muricholic acid. Key parameters include:
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 25–30°C | 85–90 |
| Solvent | Dimethylformamide (DMF) | — |
| Molar Ratio (Taurine:Acid) | 1.2:1 | — |
| Reaction Time | 12–16 hours | — |
Source: Adapted from technical protocols.
Deuterium labeling is introduced either during the conjugation step or via post-synthetic exchange, depending on the desired isotopic distribution.
Deuteration Strategies
Deuterium incorporation occurs at non-labile positions to prevent isotopic scrambling. Three primary methods are employed:
Acid-Catalyzed Hydrogen-Deuterium Exchange
Deuterium is introduced by treating tauro-α-muricholic acid with deuterated solvents (e.g., D₂O or CD₃OD) under acidic conditions (pH 2–3, HCl or DCl). This method selectively labels hydroxyl and amine groups but requires rigorous purification to remove residual protons.
Metal-Catalyzed Deuteration
Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the exchange of hydrogen with deuterium in D₂O under high-pressure conditions (3–5 atm). This approach achieves >98% isotopic enrichment but risks side reactions at unsaturated bonds.
Enzymatic Deuteration
Cell-free systems expressing bile acid-CoA:amino acid N-acyltransferase (BAAT) incorporate deuterated taurine (taurine-d₄) into α-muricholic acid. While enzymatically efficient, this method is limited by the availability of deuterated co-substrates.
Purification and Isolation
Post-synthetic purification ensures the removal of unreacted precursors and isotopic impurities. Common techniques include:
| Technique | Conditions | Purity (%) |
|---|---|---|
| Reverse-Phase HPLC | C18 column, MeOH:H₂O (70:30) | ≥99 |
| Ion-Exchange Chromatography | DEAE Sepharose, NaCl gradient | 95–98 |
| Recrystallization | Ethanol:H₂O (9:1) | 90–92 |
Source: Data synthesized from.
Lyophilization of the purified product yields a stable sodium salt, with residual solvents controlled to <0.1% (w/w) as per ICH guidelines.
Analytical Validation of Synthetic Batches
Mass Spectrometry (MS) Characterization
High-resolution MS (HRMS) confirms the molecular ion [M–Na]⁻ at m/z 518.28 and isotopic distribution matching four deuterium atoms. Deviations >0.5% necessitate reprocessing to meet internal standard criteria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, D₂O) reveals the absence of protons at C-22 and C-23 (δ 1.2–1.4 ppm), confirming deuterium incorporation. ¹³C-NMR corroborates structural integrity, with key signals at δ 178.9 ppm (C=O) and δ 72.1 ppm (C-3α-OH).
Purity Assessment
Ultraviolet (UV) detection at 210 nm and charged aerosol detection (CAD) quantify impurities at <0.5%, meeting pharmacopeial standards for reference materials.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous-flow reactors to enhance reproducibility and reduce solvent waste. Critical factors include:
| Parameter | Pilot-Scale Adjustment |
|---|---|
| Reaction Volume | 50–100 L |
| Catalyst Loading | 5–10% Pd/C |
| Purification Throughput | 10–20 kg/day |
Economic analyses estimate a production cost of \$12,000–\$15,000 per kilogram, driven by deuterated reagents and chromatography consumables.
Applications in Metabolic Research
As an FXR antagonist (IC₅₀ = 28 µM), this compound modulates bile acid homeostasis in rodent models, with applications in cholestasis and non-alcoholic steatohepatitis (NASH) studies. Its deuterated form enables precise quantification in complex matrices, such as serum and liver homogenates.
Chemical Reactions Analysis
Types of Reactions: Tauro- compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert tauro- compounds into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the taurine moiety or the bile acid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Internal Standard in Mass Spectrometry
Tauro-alpha-muricholic acid-d4 is primarily used as an internal standard for the quantification of tauro-alpha-muricholic acid in various analytical techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS). Its deuterated form allows for accurate measurement of bile acids in biological samples, enhancing the reliability of quantitative analyses .
FXR Antagonist Studies
This compound acts as an antagonist of the farnesoid X receptor (FXR), which is crucial for bile acid homeostasis and metabolism. Research indicates that tauro-alpha-muricholic acid-d4 has an inhibitory concentration (IC50) of approximately 28 µM against FXR, making it a valuable tool for studying the regulatory mechanisms of bile acids on metabolic pathways .
Cholestasis Research
Tauro-alpha-muricholic acid-d4 is utilized in cholestasis studies to understand the impact of bile acids on liver function and diseases associated with impaired bile flow. Its application in animal models helps elucidate the biochemical pathways involved in cholestasis and potential therapeutic targets for treatment .
Case Studies
Mechanism of Action
Tauro- compounds exert their effects through several mechanisms:
Anti-apoptotic Action: They inhibit the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating pro-apoptotic proteins like BAX.
Neuroprotective Effects: They protect neurons by reducing oxidative stress, inhibiting apoptosis, and acting as chemical chaperones to maintain protein stability.
Cholesterol Regulation: They reduce cholesterol absorption in the small intestine, thereby lowering overall cholesterol levels in the body
Comparison with Similar Compounds
Table 1: Comparative Properties of Deuterated Tauro-Conjugated Bile Acids
Key Research Findings
Metabolic and Microbiome Interactions
- Tauro-alpha-muricholic acid-d4 : In a murine model of chronic atrophic gastritis, T-α-MCA levels were significantly reduced compared to controls, correlating with colonic mucosal lesions . Its deuterated form enables precise measurement of these fluctuations.
- Tauro-beta-muricholic acid-d4 : Exhibits distinct interactions with gut microbiota due to its β-hydroxyl configuration, influencing Farnesoid X receptor (FXR) signaling differently than α-isomers .
- Taurocholic acid-d4 : Elevated in hepatobiliary complications of ulcerative colitis but reduced in uncomplicated cases, highlighting its role as a disease biomarker .
Analytical Performance
- Deuterium labeling : All compounds in Table 1 use deuterium on the taurine group, minimizing interference with native bile acids during MS analysis .
- Sensitivity: Tauro-alpha-muricholic acid-d4 and tauro-beta-muricholic acid-d4 show comparable detection limits (~0.1 ng/mL) in LC-MS, surpassing non-deuterated analogs .
Practical Considerations
- Solubility : Tauro-alpha-muricholic acid-d4 is soluble in PBS (pH 7.2, 3 mg/mL), DMF (25 mg/mL), and DMSO (20 mg/mL), similar to other deuterated bile acids .
- Stability : Degradation occurs after >3 freeze-thaw cycles; thus, single-use aliquots are recommended .
- Regulatory Status : These compounds are labeled "For Research Use Only," excluding human therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
